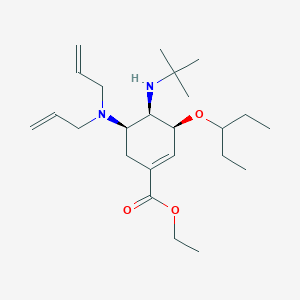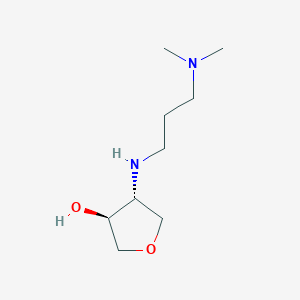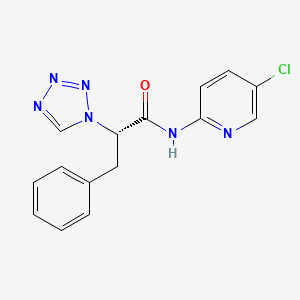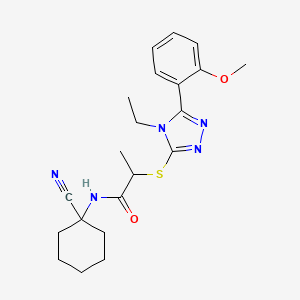
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate is a lipid compound that can be used for compound synthesis . It is a versatile molecule with applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a heptadecyl chain and an amino octanoate group, making it suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate typically involves the esterification of heptadecanoic acid with an amino octanol derivative . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives .
科学的研究の応用
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of lipid metabolism and membrane biology.
Industry: Applied as a surfactant, emulsifier, and lubricant in various industrial processes.
作用機序
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents. The molecular targets and pathways involved include receptor-mediated endocytosis and subsequent release of encapsulated molecules into the cytoplasm .
類似化合物との比較
Heptadecan-9-yl 8-((2-hydroxyethyl)(octyl)amino)octanoate can be compared with similar compounds such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate:
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A simpler analog used for similar applications in lipid-based drug delivery.
The uniqueness of this compound lies in its specific structural features, which provide distinct physicochemical properties and biological activities compared to its analogs.
特性
分子式 |
C35H71NO3 |
|---|---|
分子量 |
553.9 g/mol |
IUPAC名 |
heptadecan-9-yl 8-[2-hydroxyethyl(octyl)amino]octanoate |
InChI |
InChI=1S/C35H71NO3/c1-4-7-10-13-17-22-27-34(28-23-18-14-11-8-5-2)39-35(38)29-24-19-16-21-26-31-36(32-33-37)30-25-20-15-12-9-6-3/h34,37H,4-33H2,1-3H3 |
InChIキー |
ZVXMGZQMZIZJTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)

![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)
![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)
![Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate](/img/structure/B13363080.png)



![6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363108.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)

